TMS-Hydroxy Canagliflozin is a derivative of Canagliflozin, a sodium-glucose co-transporter 2 inhibitor primarily used in the management of type 2 diabetes mellitus. This compound is characterized by the presence of a trimethylsilyl (TMS) group, which enhances its stability and solubility. Canagliflozin itself is a C-glucoside that features a thiophene ring, contributing to its pharmacological activity.
Canagliflozin was first developed by Mitsubishi Tanabe Pharma Corporation and received approval from the U.S. Food and Drug Administration in 2013. The compound is synthesized through various chemical processes that involve several intermediates and protective groups, including the TMS group.
TMS-Hydroxy Canagliflozin falls under the category of pharmaceutical compounds known as SGLT2 inhibitors. These inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby promoting glucose excretion in urine and lowering blood sugar levels.
The synthesis of TMS-Hydroxy Canagliflozin involves multiple steps, typically starting from simpler precursors. Key methods include:
For instance, one method involves dissolving intermediates in tetrahydrofuran (THF) and adding trimethylsilylmethyl lithium under controlled temperatures to form key intermediates. Subsequent reactions may include hydrolysis and extraction processes to isolate TMS-Hydroxy Canagliflozin with high purity (>99%) and yields around 78-80% .
The molecular structure of TMS-Hydroxy Canagliflozin can be represented as follows:
The structure includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for structural elucidation. For example, Electrospray Ionization Mass Spectrometry (ESI-MS) can provide data supporting the molecular weight and structural integrity of the compound .
TMS-Hydroxy Canagliflozin undergoes several chemical reactions during its synthesis:
The synthesis may also involve protecting group strategies that utilize organosilicon-based compounds to stabilize reactive sites during synthesis .
TMS-Hydroxy Canagliflozin acts primarily as an SGLT2 inhibitor:
Clinical studies have demonstrated significant reductions in HbA1c levels among patients treated with SGLT2 inhibitors, including Canagliflozin .
Relevant data from analytical methods such as NMR and HPLC confirm these properties and assist in quality control during synthesis .
TMS-Hydroxy Canagliflozin is primarily utilized in pharmaceutical research focusing on diabetes management:
The synthesis of TMS-Hydroxy Canagliflozin hinges on efficient construction of its thiophene-bridged aglycone. Industrial routes employ Friedel-Crafts acylation to avoid palladium-catalyzed couplings, enhancing cost-effectiveness and scalability. The process initiates with ring-opening Friedel-Crafts acylation of succinic anhydride with fluorobenzene under catalysis by aluminum trichloride, yielding 4-fluorophenyl-γ-ketobutyric acid. Subsequent thiophene ring formation leverages Lawesson’s reagent or phosphorus pentasulfide to cyclize the keto acid intermediate, producing 2-(4-fluorophenyl)thiophene. A second Friedel-Crafts acylation couples this thiophene with 5-bromo-2-methylbenzoyl chloride under aluminum trichloride catalysis, achieving regiospecific functionalization at the C5 position. Critical modifications include:
Table 1: Friedel-Crafts Reaction Conditions for Aglycone Synthesis
Step | Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Succinic anhydride acylation | Aluminum trichloride | Dichloromethane | 0°C | 85 |
Thiophene cyclization | Phosphorus pentasulfide | Toluene | 110°C | 78 |
Benzoyl coupling | Aluminum trichloride | 1,2-Dichloroethane | –10°C | 92 |
C-Glycosylation links the aglycone to the glucose moiety via a carbon-carbon bond, resisting metabolic hydrolysis. Zinc bromide emerges as a pivotal catalyst for activating α-D-glucosyl bromide donors, enabling nucleophilic attack by the aglycone’s benzylic anion. The reaction proceeds in tetrahydrofuran at reflux, with molecular sieves suppressing hydrolysis. Post-glycosylation, tert-butyldimethylsilyl chloride (TBDMS-Cl) protects the C6-hydroxy group under imidazole catalysis in N,N-dimethylformamide, yielding TMS-Hydroxy Canagliflozin. Key advancements include:
β-Selectivity is essential for SGLT2 inhibition. The C-glycosylation’s kinetic product is the α-anomer, but base-mediated epimerization achieves thermodynamic β-dominance. Treatment with triethylamine in isopropanol/dichloromethane (1:1) at 25°C for 24 hours equilibrates the anomers via ring-opening to a glucose-derived enolate, followed by stereoselective reclosure. Factors influencing β-ratio:
Table 2: Anomeric Ratios in Base-Catalyzed Epimerization
Sugar Donor | Solvent System | β:α Ratio | Equilibration Time (h) |
---|---|---|---|
Tetra-O-benzylglucose | iPrOH/DCM | >20:1 | 24 |
Tetra-O-benzylgalactose | iPrOH/DCM | 8:1 | 24 |
Penta-O-acetylglucose | Methanol | 10:1 | 48 |
The keto group adjacent to the thiophene requires reduction to a methylene for final aglycone assembly. Boron trifluoride diethyl etherate (BF₃·OEt₂) in acetic acid facilitates Clemmensen-type reduction using zinc amalgam. BF₃ chelates the carbonyl oxygen, polarizing the C=O bond for nucleophilic attack by zinc. This method surpasses catalytic hydrogenation, which risks desulfurization of the thiophene. Process refinements:
TMS-Hydroxy Canagliflozin serves as a scaffold for isotopologue synthesis to study metabolic fates. Two strategies prevail:
Table 3: Radiolabeling Parameters for Canagliflozin Isotopologues
Isotope | Precursor | Reaction Conditions | Molar Activity | Application |
---|---|---|---|---|
Carbon-11 | [¹¹C]Fluoroform | t-BuOK, DMF, 25°C, 3 min | 1.5 Ci/μmol | PET tracer metabolism |
Fluorine-18 | 5-Bromo-2-methylphenyl | K[¹⁸F]/K₂.2.2, DMSO, 120°C | 2.2 Ci/μmol | Renal clearance quantification |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7